molecular formula C16H14N2OS2 B4390239 2-(1,3-benzothiazol-2-ylthio)-N-methyl-N-phenylacetamide

2-(1,3-benzothiazol-2-ylthio)-N-methyl-N-phenylacetamide

Cat. No. B4390239
M. Wt: 314.4 g/mol
InChI Key: GKTGPPSIEOTGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-methyl-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various studies, especially in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-methyl-N-phenylacetamide is not fully understood. However, studies have shown that this compound works by inhibiting certain enzymes and pathways in the body that are involved in the development and progression of various diseases. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-ylthio)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

The use of 2-(1,3-benzothiazol-2-ylthio)-N-methyl-N-phenylacetamide in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-methyl-N-phenylacetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-methyl-N-phenylacetamide has shown potential in various scientific research applications. One of the most significant applications is in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTGPPSIEOTGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.